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Compound of Interest

Compound Name: 1-Hexen-4-yne

Cat. No.: B3343003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 1-Hexen-4-yne (CAS No. 5009-11-0). Due to the limited availability of

experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in the

public domain, this document presents a combination of experimental Infrared (IR)

spectroscopic data and high-quality predicted NMR and MS data. This guide is intended to

serve as a valuable resource for the identification, characterization, and utilization of 1-Hexen-
4-yne in research and development.

Molecular Structure
1-Hexen-4-yne is a six-carbon organic molecule featuring both a carbon-carbon double bond

(alkene) and a carbon-carbon triple bond (alkyne). Its molecular formula is C₆H₈ and it has a

molecular weight of 80.13 g/mol .[1]

Caption: Molecular structure of 1-Hexen-4-yne.

Spectroscopic Data
The following sections provide detailed spectroscopic data for 1-Hexen-4-yne, presented in

tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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As experimental NMR data for 1-Hexen-4-yne is not readily available, the following tables

present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on

computational algorithms and provide a reliable estimation for spectral interpretation.

Table 1: Predicted ¹H NMR Data for 1-Hexen-4-yne

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (a,b) 5.15 - 5.30 m -

H-2 5.80 - 5.95 m -

H-3 2.90 - 3.10 m -

H-6 1.80 - 1.90 t ~2.5

Table 2: Predicted ¹³C NMR Data for 1-Hexen-4-yne

Carbon Predicted Chemical Shift (δ, ppm)

C-1 116.5

C-2 134.0

C-3 21.0

C-4 78.0

C-5 80.0

C-6 4.0

Infrared (IR) Spectroscopy
The infrared spectrum of 1-Hexen-4-yne exhibits characteristic absorption bands

corresponding to its functional groups. The data presented in Table 3 is based on the

experimental findings from a study on the vibrational spectra of 1-Hexen-4-yne.[2] The study

reveals the presence of both cis and gauche conformers, with the cis conformer being the more

stable form.[2]
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Table 3: Experimental Infrared (IR) Absorption Data for 1-Hexen-4-yne (cis conformer)

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3300 Strong =C-H stretch (alkene)

~3100 Medium =C-H stretch (alkene)

~2950 Medium -C-H stretch (alkane)

~2250 Medium -C≡C- stretch (alkyne)

~1640 Medium C=C stretch (alkene)

~1430 Medium -CH₂- scissoring

~990, 910 Strong
=C-H bend (alkene, out-of-

plane)

Mass Spectrometry (MS)
An experimental mass spectrum for 1-Hexen-4-yne is not available. Table 4 presents a

predicted mass spectrum, including the molecular ion and plausible fragmentation patterns

based on the structure of the molecule. The fragmentation is expected to be influenced by the

presence of the double and triple bonds, leading to the formation of stable carbocations.

Table 4: Predicted Mass Spectrometry Data for 1-Hexen-4-yne

m/z
Predicted Relative
Intensity

Plausible Fragment Ion

80 High [C₆H₈]⁺ (Molecular Ion)

79 Moderate [C₆H₇]⁺

65 Moderate [C₅H₅]⁺

53 Moderate [C₄H₅]⁺

39 High [C₃H₃]⁺ (Propargyl cation)
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Experimental Protocols
This section outlines the general methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (General)
A standard protocol for acquiring NMR spectra of a liquid organic compound like 1-Hexen-4-
yne is as follows:

Sample Preparation: A solution of 1-Hexen-4-yne is prepared by dissolving approximately 5-

10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5

mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is

added for chemical shift calibration.

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically with

a proton frequency of 300 MHz or higher.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain the carbon

spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans and a longer relaxation delay (2-10 seconds) are typically required. The

spectral width is set to approximately 200-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected using appropriate NMR software. The chemical shifts are

referenced to TMS (0.00 ppm).

Sample Preparation NMR Acquisition Data Processing

Dissolve 1-Hexen-4-yne
in Deuterated Solvent

Add TMS Reference Acquire 1H Spectrum Acquire 13C Spectrum Fourier Transform Phase and Baseline Correction Reference to TMS

Click to download full resolution via product page
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Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy Protocol
The following experimental protocol is based on the methodology described in the study of the

infrared spectra of 1-Hexen-4-yne.[2]

Instrumentation: The infrared spectra were recorded using a high-resolution Fourier

transform infrared (FTIR) spectrometer.

Gas-Phase Spectroscopy: For the gas-phase measurements, the sample of 1-Hexen-4-yne
was introduced into a gas cell with a defined path length. The spectra were recorded over a

range of approximately 4000 to 400 cm⁻¹.

Solid-Phase Spectroscopy: For solid-phase analysis, a vapor of the sample was deposited

onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures.

Data Analysis: The recorded interferograms were Fourier transformed to obtain the infrared

spectra. The vibrational frequencies were then assigned to the corresponding normal modes

of the molecule, aided by ab initio calculations.[2]

Mass Spectrometry Protocol (General)
A general protocol for obtaining the mass spectrum of a volatile organic compound such as 1-
Hexen-4-yne is as follows:

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, typically via a heated inlet system or through a gas chromatograph (GC-MS)

for separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them

to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and to

elucidate the fragmentation pattern, which provides structural information about the

molecule.
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Caption: Predicted fragmentation pathway of 1-Hexen-4-yne in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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